molecular formula C12H14BrFO3 B7942889 Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate

Cat. No.: B7942889
M. Wt: 305.14 g/mol
InChI Key: WKUXOGSQFNYGNP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate typically involves the reaction of 4-bromo-2-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-bromo-2-fluorophenol+tert-butyl bromoacetateK2CO3,DMF,refluxtert-butyl 2-(4-bromo-2-fluorophenoxy)acetate\text{4-bromo-2-fluorophenol} + \text{tert-butyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 4-bromo-2-fluorophenol+tert-butyl bromoacetateK2​CO3​,DMF,reflux​tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo substituent is replaced by other nucleophiles.

    Oxidation: The phenoxyacetate moiety can be oxidized to form corresponding phenoxyacetic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of phenoxyacetic acids.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their activity. The bromo and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

  • Tert-butyl 2-(4-chloro-2-fluorophenoxy)acetate
  • Tert-butyl 2-(4-bromo-2-chlorophenoxy)acetate
  • Tert-butyl 2-(4-bromo-2-methylphenoxy)acetate

Comparison:

  • Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate is unique due to the presence of both bromo and fluorine substituents, which can enhance its reactivity and binding properties compared to similar compounds with different substituents.
  • The combination of bromo and fluorine can also influence the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications.

Properties

IUPAC Name

tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUXOGSQFNYGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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